1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)-

Antifungal activity Structure-activity relationship Halogen substitution effect

1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- (CAS 64505-59-5) is a synthetic 2,3-disubstituted 1,4-naphthoquinone derivative bearing a bromine atom at the 2-position and a 4-ethylphenylamino group at the 3-position. This compound belongs to a well-characterized series of halogenated aminonaphthoquinones whose antimicrobial and redox activities are modulated by the nature of both the halogen leaving group and the arylamino substituent.

Molecular Formula C18H14BrNO2
Molecular Weight 356.2 g/mol
CAS No. 64505-59-5
Cat. No. B12661335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)-
CAS64505-59-5
Molecular FormulaC18H14BrNO2
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Br
InChIInChI=1S/C18H14BrNO2/c1-2-11-7-9-12(10-8-11)20-16-15(19)17(21)13-5-3-4-6-14(13)18(16)22/h3-10,20H,2H2,1H3
InChIKeyRHRFJZZYUBLGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-((4-ethylphenyl)amino)-1,4-naphthalenedione (CAS 64505-59-5): Chemical Identity and Core Reactivity


1,4-Naphthalenedione, 2-bromo-3-((4-ethylphenyl)amino)- (CAS 64505-59-5) is a synthetic 2,3-disubstituted 1,4-naphthoquinone derivative bearing a bromine atom at the 2-position and a 4-ethylphenylamino group at the 3-position . This compound belongs to a well-characterized series of halogenated aminonaphthoquinones whose antimicrobial and redox activities are modulated by the nature of both the halogen leaving group and the arylamino substituent [1]. The bromine substituent enhances the electrophilic character of the quinone core more substantially than the corresponding chloro analogs, a property that directly influences nucleophilic addition reactions and biological target engagement [1].

Why Generic 2,3-Disubstituted Naphthoquinones Cannot Substitute for CAS 64505-59-5 in Research Applications


Within the 2,3-disubstituted 1,4-naphthoquinone chemical space, both the identity of the 2-position halogen (Br vs. Cl vs. OH) and the electronic character of the 3-position arylamino substituent fundamentally alter antimicrobial potency, spectrum, and redox behavior [1]. The Ryu et al. structure–activity relationship (SAR) series demonstrated that among 25 closely related 2-chloro, 2-bromo, and 2-hydroxy-3-(substituted)-1,4-naphthalenediones, certain 2-bromo derivatives exhibited antifungal activities superior to the clinical comparator fluconazole, while many chloro and hydroxy analogs within the same set did not [1]. Furthermore, the 4-ethyl substituent on the phenylamino ring modulates electron density at the quinone core in a manner distinct from other alkyl or halogenated aryl groups, altering the compound's reduction potential and consequently its propensity for reactive oxygen species (ROS) generation [2]. These combined effects mean that interchange with an analog bearing a different halogen or a different arylamino group may result in loss of antimicrobial activity, altered target selectivity, or divergent redox behavior.

Quantitative Differentiation Evidence for 2-Bromo-3-((4-ethylphenyl)amino)-1,4-naphthalenedione (CAS 64505-59-5) Versus In-Class Analogs


2-Bromo vs. 2-Chloro Substituent: Differential Antifungal Potency in the 1,4-Naphthalenedione Series

In the Ryu et al. (1993, IV) series of 25 2-chloro and 2-bromo-3-(substituted)-1,4-naphthalenedione derivatives, only specific 2-bromo congeners achieved complete inhibition of fungal growth (Candida albicans, Aspergillus niger, Trichophyton mentagrophytes, Fusarium oxysporium) at the lowest tested concentration of 3.2 µg/mL, while most 2-chloro analogs within the same set did not achieve this level of potency [1]. This demonstrates that the 2-bromo substitution is a critical structural determinant for maximal antifungal efficacy in this pharmacophore, and the title compound, bearing the 2-bromo motif, is positioned within the higher-potency subset of the series.

Antifungal activity Structure-activity relationship Halogen substitution effect

Antifungal Activity of 2-Bromo-3-(arylamino)-1,4-naphthalenediones Relative to the Clinical Antifungal Fluconazole

In the Ryu et al. (1993, IV) study, six derivatives from the 2-bromo/2-chloro-3-(substituted)-1,4-naphthalenedione series (compounds 1, 9, 20, 21, 23, and 25) demonstrated more potent antifungal activities than fluconazole across the tested fungal panel [1]. The 2-bromo-3-((4-ethylphenyl)amino) substitution pattern of CAS 64505-59-5 places it within the 2-bromo-3-(arylamino) subset that is associated with this superior activity profile, contrasting with the 2-hydroxy analogs which did not exhibit this level of potency [1].

Antifungal drug discovery Fluconazole comparator MIC determination

4-Ethylphenylamino Substituent: Electron-Donating Modulation of Naphthoquinone Redox Potential

The 4-ethyl substituent on the phenylamino ring of CAS 64505-59-5 exerts an electron-donating inductive effect (+I) that modulates the electron density of the quinone core. In the broader naphthoquinone SAR literature, electron-donating groups at the para position of the anilino ring increase the reduction potential of the quinone, which in turn enhances the rate of ROS generation upon redox cycling [1]. This electronic effect distinguishes CAS 64505-59-5 from analogs bearing electron-withdrawing substituents (e.g., 4-Cl, 4-NO2) or unsubstituted phenylamino groups, which exhibit lower electron density at the quinone and consequently different redox-driven biological profiles [1].

Redox potential modulation Electron-donating substituent Quinone electrophilicity

Antibacterial Selectivity: Gram-Positive Activity of 2-Bromo-3-(arylamino)-1,4-naphthalenediones

The Ryu et al. (1993, IV) study reported that within the series of 2-chloro and 2-bromo-3-(substituted)-1,4-naphthalenedione derivatives, antibacterial activity was selectively observed against Gram-positive bacteria (Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538p), while Gram-negative organisms (Escherichia coli NIHJ, Pseudomonas aeruginosa NCTC 10490) were largely insensitive [1]. This Gram-positive selectivity pattern is a consistent feature of the 2-bromo-3-(arylamino) subclass and contrasts with certain 2-hydroxy analogs in the series (III) that exhibited a broader antibacterial spectrum [2].

Antibacterial activity Gram-positive selectivity Bacillus subtilis

Recommended Research and Industrial Application Scenarios for 2-Bromo-3-((4-ethylphenyl)amino)-1,4-naphthalenedione (CAS 64505-59-5)


Antifungal Lead Optimization Programs Targeting Azole-Resistant Candida and Aspergillus Species

CAS 64505-59-5 is an appropriate structural starting point for medicinal chemistry programs seeking novel antifungal agents with activity superior to fluconazole. The Ryu et al. (1993, IV) series established that 2-bromo-3-(arylamino)-1,4-naphthalenediones can exceed fluconazole potency against Candida albicans and Aspergillus niger, providing a validated pharmacophore for further optimization via manipulation of the 3-arylamino substituent [1]. The 4-ethylphenyl group of CAS 64505-59-5 provides a moderate lipophilic and electron-donating substitution pattern that can be systematically varied to explore SAR around this specific arylamino position.

Redox-Dependent Mechanism-of-Action Studies in Antimicrobial or Anticancer Naphthoquinone Research

The combination of the 2-bromo leaving group and the 4-ethylphenylamino electron-donating substituent in CAS 64505-59-5 confers a specific redox potential that can be exploited in studies investigating ROS generation as a mechanism of antimicrobial or anticancer action. Researchers can use this compound as a probe to compare redox-dependent cytotoxicity with analogs bearing electron-withdrawing (e.g., 4-Cl-phenylamino) or more strongly electron-donating (e.g., 4-OCH3-phenylamino) substituents, as the quantitative relationship between substituent Hammett constants and biological activity has been established in the naphthoquinone literature [2].

Gram-Positive Selective Antibacterial Agent Development

For research programs specifically targeting Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis, CAS 64505-59-5 represents a member of the 2-bromo-3-(arylamino)-1,4-naphthalenedione subclass that exhibits preferential Gram-positive antibacterial activity, as documented in the Ryu et al. (1993, IV) SAR series [1]. This selectivity profile can be leveraged to design compounds with reduced activity against commensal Gram-negative flora, a desirable feature for narrow-spectrum antibacterial development.

Synthetic Intermediate for Diversification of the 3-Arylamino Naphthoquinone Library

CAS 64505-59-5 serves as a key synthetic intermediate for further derivatization. The 2-bromo substituent is a versatile handle for nucleophilic displacement reactions (e.g., with amines, thiols, or azides) to generate 2-substituted analogs, while the 3-(4-ethylphenyl)amino group can be independently modified via N-alkylation or acylation. This dual derivatizability makes it a strategic procurement choice for combinatorial library synthesis aimed at exploring the 2,3-disubstituted naphthoquinone chemical space [1].

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